N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine
Description
N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C14H13NO3. It is also known by its IUPAC name, 2-(4-methoxyphenoxy)benzaldehyde oxime . This compound is characterized by its solid physical form and a melting point range of 120-122°C .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3 |
InChI Key |
VQIZBHKIVMCESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-(4-methoxyphenoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives from oxidation, amine derivatives from reduction, and substituted phenoxy compounds from nucleophilic substitution reactions.
Scientific Research Applications
N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)benzaldehyde: A precursor in the synthesis of N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with similar structural features.
2-Methoxy-5-((phenylamino)methyl)phenol: Another structurally related compound.
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in various redox reactions sets it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
